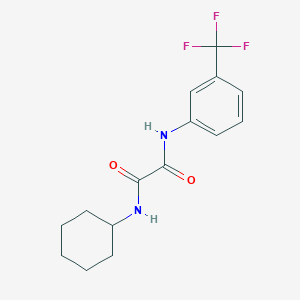
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities.
Wirkmechanismus
Target of Action
The primary target of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide is the Vascular Endothelial Growth Factor Receptor (VEGFR) . VEGFR plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in the growth and spread of cancer cells .
Mode of Action
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide interacts with VEGFR by binding to its inactive conformation . This interaction inhibits the receptor’s kinase activity, preventing the signal transduction that would normally stimulate angiogenesis .
Biochemical Pathways
By inhibiting VEGFR, N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide disrupts the VEGF signaling pathway . This disruption prevents the downstream effects of VEGF signaling, which include endothelial cell proliferation, migration, and tube formation, all of which are necessary for angiogenesis .
Pharmacokinetics
Its ability to bind to the inactive conformation of vegfr suggests it may have good bioavailability .
Result of Action
The inhibition of VEGFR by N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide results in the suppression of angiogenesis . This can lead to the inhibition of tumor growth and metastasis, as the cancer cells are deprived of the necessary blood supply .
Action Environment
The action of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide can be influenced by various environmental factors. For instance, the compound exhibits a rare incidence of crystal dimorphism, with two different molecular conformations observed in different crystallization conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent conditions .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a range of biological activities, making it a potentially useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential use in combination with other compounds for treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as inflammatory disorders. Finally, research into the potential toxicity of this compound is needed to ensure its safe use in future applications.
Synthesemethoden
The synthesis of N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide involves the reaction of cyclohexylamine and 3-(trifluoromethyl)benzoic acid with oxalyl chloride in the presence of a catalyst. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N1-cyclohexyl-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential use in treating various diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)10-5-4-8-12(9-10)20-14(22)13(21)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVERDKKRVZJZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)

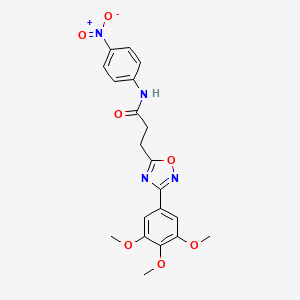
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7693200.png)
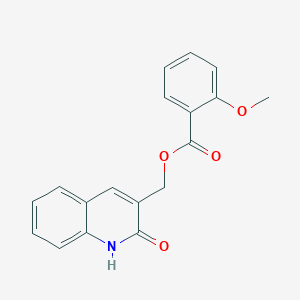
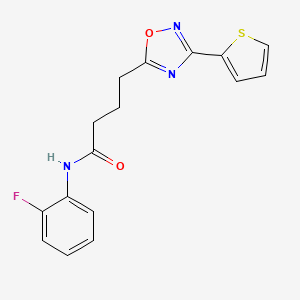
![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)
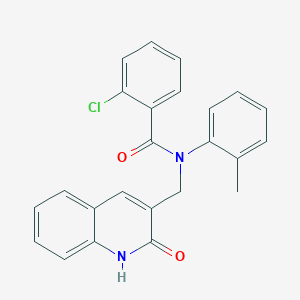
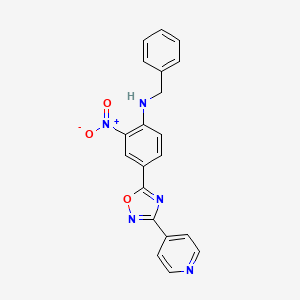
![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)
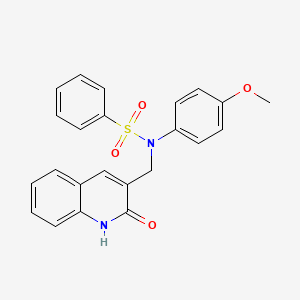
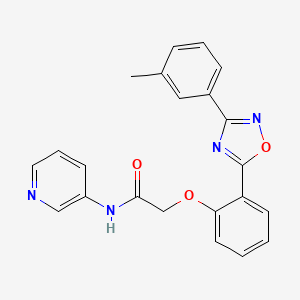
![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)
